Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring both hydroxyl and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-hydroxy-4-carboxybenzoic acid.
Reduction: Methyl 3-hydroxy-4-(hydroxymethyl)benzyl alcohol.
Substitution: Methyl 3-hydroxy-4-(alkoxymethyl)benzoate.
Scientific Research Applications
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: It is used in the production of polymers, resins, and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which methyl 3-hydroxy-4-(hydroxymethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in the metabolism of benzoate derivatives, influencing pathways such as the synthesis of coenzymes and other essential biomolecules.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate (Methyl paraben): Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 3-hydroxybenzoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with the hydroxymethyl group in a different position, affecting its reactivity and applications.
Uniqueness: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Biological Activity
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate, also known as methyl 3-hydroxy-5-(hydroxymethyl)benzoate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 196.20 g/mol. The compound features both hydroxyl (-OH) and hydroxymethyl (-CH2OH) functional groups, which are significant for its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in pharmaceuticals and personal care products.
- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capabilities, which can help in neutralizing free radicals and reducing oxidative stress in biological systems.
- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, such as mushroom tyrosinase, which is involved in melanin biosynthesis. This property suggests potential applications in skin-whitening formulations.
The biological effects of this compound are attributed to its ability to form hydrogen bonds with biological molecules. This interaction can influence enzyme activity and cellular processes:
- Hydrogen Bonding : The hydroxyl and ester groups facilitate hydrogen bonding with proteins and nucleic acids, potentially altering their function.
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to interact with various biological targets.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl 2-hydroxy-5-(hydroxymethyl)benzoate | Lacks the hydroxymethyl group | Antimicrobial, antioxidant |
Methyl 5-hydroxy-2-methylbenzoate | Contains a methyl group instead of a hydroxymethyl group | Different reactivity profile |
Methyl 2-hydroxy-5-methoxybenzoate | Contains a methoxy group | Affects solubility and reactivity |
Case Studies
- Antimicrobial Study : A study conducted by [source] demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL.
- Antioxidant Activity Assessment : In another research project, the compound was evaluated for its antioxidant capacity using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 45 µg/mL, showcasing its potential as an antioxidant agent.
Properties
IUPAC Name |
methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKROFXTOPMVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515209 | |
Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71780-40-0 | |
Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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